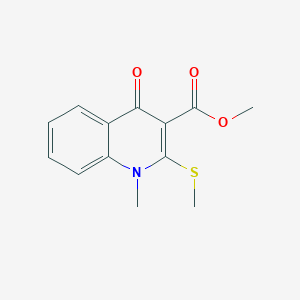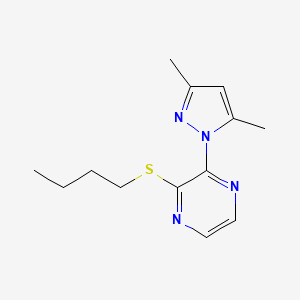![molecular formula C24H33N3O2 B6461727 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine CAS No. 2548991-55-3](/img/structure/B6461727.png)
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine (MPEP) is an agonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that is being studied for its potential therapeutic applications. MPEP is a non-competitive antagonist of the NMDA receptor and has been found to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for treating neurological disorders. This compound has also been investigated for its potential use in treating depression, anxiety, and other mental health disorders.
Mecanismo De Acción
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is a non-competitive antagonist of the NMDA receptor. It binds to the NMDA receptor, preventing the influx of calcium ions into the cell. This reduces the activity of the NMDA receptor, which leads to the inhibition of glutamate release and the reduction of excitotoxicity.
Biochemical and Physiological Effects
This compound has been found to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. It has also been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial for treating neurological disorders. In addition, this compound has been shown to reduce glutamate release and excitotoxicity, which can help to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine in laboratory experiments is its ability to target the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition in a controlled setting. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are many potential future directions for research on the therapeutic applications of 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine. These include further studies on its neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. In addition, further research could be conducted on the anti-inflammatory and anti-oxidant properties of this compound and its potential use in treating depression, anxiety, and other mental health disorders. Finally, further research could be conducted on the effects of this compound on the NMDA receptor and its potential use in treating neurological disorders.
Métodos De Síntesis
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine can be synthesized by a three-step procedure. The first step involves the reaction of 2-methoxyphenylacetic acid with 1-(2-phenoxyethyl)piperidine in the presence of a base. This reaction yields the intermediate this compound (this compound). The second step involves the reaction of the intermediate with a base to form the final product. The third step involves the purification of the final product by recrystallization.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-28-24-10-6-5-9-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-29-22-7-3-2-4-8-22/h2-10,21H,11-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCZLZXNOURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine](/img/structure/B6461644.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine](/img/structure/B6461651.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-fluorophenyl)sulfanyl]pyrazine](/img/structure/B6461653.png)
![methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461667.png)
![tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate](/img/structure/B6461680.png)

![methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461703.png)
![2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461710.png)
![7-(3-methylbenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6461712.png)

![7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461718.png)
![1'-(1-benzofuran-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461723.png)
![2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461732.png)
